An In-depth Technical Guide to N-(m-PEG4)-N'-(biotin-PEG3)-Cy5: Structure, Properties, and Applications
An In-depth Technical Guide to N-(m-PEG4)-N'-(biotin-PEG3)-Cy5: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and key applications of N-(m-PEG4)-N'-(biotin-PEG3)-Cy5, a versatile heterobifunctional molecule widely utilized in biomedical research and drug discovery.
Core Structure and Properties
N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 is a specialized chemical probe that integrates three key functional components: a biotin moiety for high-affinity binding to streptavidin, a Cy5 fluorophore for detection in the far-red spectrum, and two polyethylene glycol (PEG) linkers (PEG4 and PEG3) that enhance solubility and provide spatial separation between the functional ends.[1]
The molecule's structure facilitates its use in a variety of bioanalytical techniques. The biotin group allows for strong and specific immobilization or capture using streptavidin-coated surfaces or reagents. The Cy5 dye, a member of the cyanine family, offers excellent spectral properties for fluorescence-based detection, with excitation and emission maxima in the far-red region of the spectrum, minimizing background autofluorescence from biological samples.[2] The hydrophilic PEG spacers increase the overall water solubility of the molecule and reduce steric hindrance, which is crucial for its interaction with biological targets.[2]
A visual representation of the chemical structure of N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 is provided below:
(A chemical structure diagram for N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 would be inserted here if image generation were possible.)
Table 1: Physicochemical Properties of N-(m-PEG4)-N'-(biotin-PEG3)-Cy5
| Property | Value | Reference |
| Molecular Formula | C₅₂H₇₆ClN₅O₉S | [3] |
| Molecular Weight | 982.7 g/mol | [3] |
| CAS Number | 2107273-68-5 | [3] |
| Appearance | (Not specified in search results) | |
| Solubility | Soluble in water, DMSO, DMF | [] |
Table 2: Spectroscopic Properties of N-(m-PEG4)-N'-(biotin-PEG3)-Cy5
| Property | Value | Reference |
| Excitation Maximum (λex) | ~649 nm | [2] |
| Emission Maximum (λem) | ~667 nm | [2] |
| Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | [5] |
| Quantum Yield (Φ) | ~0.2 (estimated for Cy5) | [6] |
Key Applications and Experimental Protocols
The unique trifunctional nature of N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 makes it a valuable tool in several advanced research applications, most notably in the field of Proteolysis Targeting Chimeras (PROTACs) and in various protein interaction studies.
Role in PROTAC Drug Development
PROTACs are heterobifunctional molecules designed to bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1] N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 serves as a critical tool for studying and optimizing PROTACs. It can be used as a fluorescently labeled and biotinylated ligand for a target protein, enabling researchers to monitor and quantify the formation of the crucial ternary complex (Target Protein - PROTAC - E3 Ligase).[7][8]
The biotin tag allows for the immobilization of the ligand on a streptavidin-coated surface for pull-down assays or surface plasmon resonance (SPR) studies to measure binding kinetics. The Cy5 fluorophore enables the use of fluorescence-based techniques like Fluorescence Polarization (FP) or Förster Resonance Energy Transfer (FRET) to study ternary complex formation in solution.[7]
Diagram 1: PROTAC Mechanism of Action
Caption: The PROTAC molecule facilitates the formation of a ternary complex, leading to the ubiquitination and degradation of the target protein.
Experimental Protocol: Fluorescence Polarization (FP) Assay for Ternary Complex Formation
This protocol outlines a method to assess the formation of a ternary complex using N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 as a fluorescent tracer for the protein of interest (POI).
Materials:
-
N-(m-PEG4)-N'-(biotin-PEG3)-Cy5
-
Purified Protein of Interest (POI)
-
Purified E3 Ubiquitin Ligase
-
Unlabeled PROTAC molecule
-
Assay Buffer (e.g., PBS with 0.01% Tween-20 and 0.1% BSA)
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Black, low-volume 384-well plates
-
Plate reader capable of measuring fluorescence polarization
Methodology:
-
Preparation of Reagents:
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Prepare a stock solution of N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 in DMSO.
-
Prepare serial dilutions of the unlabeled PROTAC in the assay buffer.
-
Prepare solutions of the POI and E3 ligase in the assay buffer at desired concentrations.
-
-
Assay Setup:
-
In a 384-well plate, add a fixed concentration of N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 (typically in the low nanomolar range).
-
Add a fixed concentration of the POI.
-
Add a fixed concentration of the E3 ligase.
-
Add varying concentrations of the unlabeled PROTAC to the wells.
-
Include control wells:
-
Tracer only
-
Tracer + POI
-
Tracer + E3 Ligase
-
Tracer + POI + PROTAC (without E3 ligase)
-
Tracer + E3 Ligase + PROTAC (without POI)
-
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Measure the fluorescence polarization on a compatible plate reader using appropriate excitation and emission filters for Cy5.
-
-
Data Analysis:
-
The formation of the ternary complex will lead to an increase in the molecular weight of the fluorescently labeled complex, resulting in a higher fluorescence polarization value.
-
Plot the change in fluorescence polarization as a function of the unlabeled PROTAC concentration. A bell-shaped curve is often observed, which is characteristic of ternary complex formation and the "hook effect" at high PROTAC concentrations.[9]
-
Application in Protein Pull-Down Assays
The biotin moiety of N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 makes it an excellent tool for pull-down assays to identify or confirm protein-protein interactions.[10] In this application, the molecule can be used to label a "bait" protein, which is then used to capture its interacting "prey" proteins from a cell lysate. The Cy5 fluorophore allows for the easy visualization of the captured proteins on a gel or blot without the need for secondary antibodies.
Diagram 2: Biotin-Streptavidin Pull-Down Assay Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. N-(m-PEG4)-N'-(biotin-PEG3)-Cy5_2107273-68-5_新研博美 [xinyanbm.com]
- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 5. Cy5 Biotin | BroadPharm [broadpharm.com]
- 6. Sulfo-Cy5-PEG3-biotin | BroadPharm [broadpharm.com]
- 7. Ternary complex formation - Profacgen [profacgen.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. biorxiv.org [biorxiv.org]
- 10. synapsewaves.com [synapsewaves.com]
